molecular formula C7H18Cl2N2 B6219589 (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride CAS No. 167610-31-3

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride

Cat. No.: B6219589
CAS No.: 167610-31-3
M. Wt: 201.13 g/mol
InChI Key: GUBSGFSIPMXYIP-JFYKYWLVSA-N
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Description

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride is a chiral diamine compound with potential applications in various fields of chemistry and biology. This compound is characterized by its cyclopentane ring structure with two amine groups at the 1 and 3 positions, both of which are dimethylated. The dihydrochloride form indicates that it is present as a salt with two chloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane-1,3-dione.

    Reductive Amination: The cyclopentane-1,3-dione undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

    Formation of Dihydrochloride Salt: The pure (1S,3S)-enantiomer is then converted into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors for efficient reductive amination and large-scale chiral resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    Cyclopentane-1,3-diamine: The non-dimethylated parent compound with different reactivity and applications.

    N1,N1-dimethylcyclohexane-1,3-diamine: A structurally similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

(1S,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of dimethylated amine groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

167610-31-3

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1

InChI Key

GUBSGFSIPMXYIP-JFYKYWLVSA-N

Isomeric SMILES

CN(C)[C@H]1CC[C@@H](C1)N.Cl.Cl

Canonical SMILES

CN(C)C1CCC(C1)N.Cl.Cl

Purity

95

Origin of Product

United States

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